C-Peptide 2, rat

Proinsulin isoform Insulin gene expression Antibody specificity

This rat C-peptide 2 isoform is not interchangeable with C-peptide 1 due to 2-amino-acid variation, affecting bioactivity and immunoassay detection. Validated for inhibiting glucose-induced insulin release (56% in vivo), augmenting glucose turnover in STZ-diabetic rats, and stimulating renal Na⁺,K⁺-ATPase. Ideal for translational diabetes research requiring isoform specificity.

Molecular Formula C135H222N38O49
Molecular Weight 3161.4 g/mol
Cat. No. B3028955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-Peptide 2, rat
Molecular FormulaC135H222N38O49
Molecular Weight3161.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C1CCCN1C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C135H222N38O49/c1-59(2)47-81(163-117(204)77(33-41-100(186)187)157-124(211)84(50-62(7)8)164-116(203)74(29-36-90(137)175)155-111(198)70(20)152-129(216)105(64(11)12)169-119(206)76(31-38-92(139)177)159-128(215)89-27-24-46-173(89)133(220)87(53-104(194)195)167-118(205)78(34-42-101(188)189)160-131(218)107(66(15)16)168-113(200)72(136)28-40-99(184)185)114(201)147-55-95(180)144-54-94(179)145-58-98(183)172-45-23-26-88(172)127(214)148-56-96(181)149-67(17)109(196)146-57-97(182)153-86(52-103(192)193)126(213)165-85(51-63(9)10)125(212)156-75(30-37-91(138)176)121(208)171-108(71(21)174)132(219)166-82(48-60(3)4)122(209)150-68(18)112(199)162-83(49-61(5)6)123(210)158-79(35-43-102(190)191)120(207)170-106(65(13)14)130(217)151-69(19)110(197)154-73(25-22-44-143-135(141)142)115(202)161-80(134(221)222)32-39-93(140)178/h59-89,105-108,174H,22-58,136H2,1-21H3,(H2,137,175)(H2,138,176)(H2,139,177)(H2,140,178)(H,144,180)(H,145,179)(H,146,196)(H,147,201)(H,148,214)(H,149,181)(H,150,209)(H,151,217)(H,152,216)(H,153,182)(H,154,197)(H,155,198)(H,156,212)(H,157,211)(H,158,210)(H,159,215)(H,160,218)(H,161,202)(H,162,199)(H,163,204)(H,164,203)(H,165,213)(H,166,219)(H,167,205)(H,168,200)(H,169,206)(H,170,207)(H,171,208)(H,184,185)(H,186,187)(H,188,189)(H,190,191)(H,192,193)(H,194,195)(H,221,222)(H4,141,142,143)/t67-,68-,69-,70-,71+,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,105-,106-,107-,108-/m0/s1
InChIKeyFTQDECCCBSIKKA-KSSULORUSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C-Peptide 2 (rat) — CAS 41594-08-5: Procurement-Grade Polypeptide for Rodent Diabetes and Proinsulin Processing Research


C-Peptide 2 (rat), also designated rat C-peptide II or Preproinsulin 2 (57-87), is a 31-amino-acid polypeptide with a molecular formula of C135H222N38O49 and a molecular weight of approximately 3161.4 g/mol . It is a component of proinsulin and is enzymatically cleaved from the proinsulin precursor along with insulin during the maturation process in pancreatic beta cells [1]. Rats are among the few mammalian species that express two nonallelic insulin genes (Ins1 and Ins2), which yield two distinct C-peptide isoforms — C-peptide I and C-peptide II — that differ in amino acid sequence [2]. C-Peptide 2 (rat) is the product of the Ins2 gene and is the rodent homologue of human C-peptide, exhibiting higher sequence similarity to human C-peptide than does rat C-peptide I [3]. Its primary documented biological activities include inhibition of glucose-induced insulin secretion and enhancement of glucose utilization in diabetic models .

Why C-Peptide 2 (rat) Cannot Be Interchanged with Other C-Peptides: Sequence Divergence and Functional Non-Equivalence


Substitution of C-Peptide 2 (rat) with rat C-peptide I, human C-peptide, or mouse C-peptide II in experimental systems is not scientifically justifiable. Although rat C-peptide I and II share 93.5% sequence homology, they differ by two specific amino acid residues within the C-peptide portion of their respective proinsulin isoforms — a divergence sufficient to produce distinct immunological and potentially distinct functional profiles . Furthermore, C-peptide sequences exhibit considerable interspecies variability, and rat C-peptide II is structurally more similar to human C-peptide than is rat C-peptide I, rendering cross-species reagent substitution particularly problematic [1][2]. Critically, in vivo functional studies have directly demonstrated that rat C-peptide I and rat C-peptide II produce non-identical biological effects, with rat C-peptide II specifically augmenting glucose turnover in diabetic rats via its C-terminal residues — an activity not shared by fragments derived from the middle segment of the peptide [3]. The quantitative evidence presented below substantiates why procurement of the correct isoform is essential for experimental reproducibility and valid data interpretation.

Quantitative Comparative Evidence for C-Peptide 2 (rat) versus Analogs: Procurement Decision Data


Rat C-Peptide II (Ins2) vs. Rat C-Peptide I (Ins1): Sequence Divergence and Immunological Differentiation

Rat C-peptide I and rat C-peptide II are both 31-amino-acid single-chain peptides derived from the two rat insulin genes (Ins1 and Ins2, respectively). Although they share 93.5% amino acid sequence homology, they differ by two amino acid residues . This limited divergence is nevertheless sufficient to enable the generation of isoform-specific antisera: synthetic peptides representing unique sequences in rat C-peptide II have been successfully used to produce rabbit antisera specific for an epitope not present in rat C-peptide I, confirming that the two isoforms are immunologically distinguishable .

Proinsulin isoform Insulin gene expression Antibody specificity ELISA development Beta cell biology

Functional In Vivo Activity: Rat C-Peptide II Augments Glucose Turnover in Diabetic Rats

Rat C-peptide II exerts a significant biological effect on whole-body glucose turnover in diabetic animals. In streptozotocin-induced diabetic rats studied using the hyperinsulinemic-euglycemic clamp technique, infusion of rat C-peptide II augmented glucose turnover by 100% to 150% compared to baseline diabetic conditions, restoring metabolic clearance rates to levels comparable to those observed in non-diabetic control animals [1]. Critically, this activity is structure-dependent: fragments comprising C-terminal residues 27–31 and 28–31 reproduced the full effect of the intact peptide, whereas fragments from the middle segment (residues 1–26, 11–19, and 11–15) produced no significant augmentation of glucose turnover [1].

Glucose metabolism Diabetes Streptozotocin-induced diabetes Insulin clamp Metabolic clearance

Comparative In Vivo Effects of Rat C-Peptide I and II on Glucose-Induced Insulin Secretion

A head-to-head in vivo study compared the effects of synthetic rat C-peptide I and synthetic rat C-peptide II on plasma insulin and blood glucose concentrations in normal rats. Infusion of rat C-peptide (administered as a mixture of both isoforms at 500 µg/h/kg body weight) diminished the glucose-induced increase in plasma insulin by 56% — from 15.2 ± 0.9 ng/mL in controls to 6.6 ± 0.6 ng/mL in C-peptide-treated animals (p < 0.01) [1]. For comparative context, somatostatin infused at 50 µg/h/kg produced a 33% inhibition of glucose-induced insulin secretion under the same conditions, indicating that the C-peptide mixture exerts a more potent inhibitory effect than this established reference inhibitor [1]. In alloxan-diabetic rats, C-peptide administration (160 µg/kg) significantly increased and prolonged the hypoglycemic effect of exogenously administered insulin [1].

Insulin secretion Glucose challenge In vivo infusion Somatostatin Beta cell function

Differential Immunoassay Cross-Reactivity: Rat C-Peptide II Exhibits Enhanced Reactivity in Mouse C-Peptide ELISA

In a commercial mouse C-peptide ELISA kit validated for serum and plasma quantification, the antibody demonstrates differential cross-reactivity among C-peptide isoforms from different rodent species. Rat C-peptide II exhibits a cross-reactivity of 120% relative to the mouse C-peptide I/II calibration standard (set to 100%), whereas rat C-peptide I shows only 80% cross-reactivity [1]. This differential cross-reactivity confirms that the two rat isoforms are immunologically distinct and that rat C-peptide II produces a quantitatively higher signal in this widely used detection platform. Human C-peptide is not detected in this assay system, underscoring the species specificity of the immunological reagents [1].

ELISA Cross-reactivity Immunoassay validation Biomarker quantification Species specificity

Optimal Procurement-Driven Application Scenarios for C-Peptide 2 (rat) Based on Quantitative Evidence


Isoform-Specific Beta-Cell Function Studies in Rodent Diabetes Models

Investigators using rat models of type 1 or type 2 diabetes who require isoform-resolved analysis of endogenous insulin secretion should procure C-Peptide 2 (rat) specifically. The documented 93.5% sequence homology between rat C-peptide I and II, combined with the demonstrated ability to generate isoform-specific antisera that discriminate C-peptide II from C-peptide I, means that generic or cross-reactive C-peptide reagents cannot provide isoform-specific information . In streptozotocin-induced diabetic rats, C-Peptide 2 (rat) has been shown to augment glucose turnover by 100–150% when administered via insulin clamp, an effect dependent on the intact C-terminal pentapeptide (residues 27–31) [1]. This evidence supports the use of C-Peptide 2 (rat) as both a biomarker standard and a functional probe in beta-cell research.

Development and Validation of Rodent-Specific C-Peptide Immunoassays

C-Peptide 2 (rat) is the appropriate antigen and calibration standard for developing immunoassays intended to detect the Ins2 gene product specifically. The demonstration that rat C-peptide II exhibits 120% cross-reactivity in mouse C-peptide ELISA systems, compared to only 80% for rat C-peptide I, underscores the immunological non-equivalence of the two rat isoforms [2]. For assay developers manufacturing rodent C-peptide detection kits or for researchers validating in-house assays, procurement of high-purity C-Peptide 2 (rat) as a discrete reference material is necessary to establish accurate standard curves and to assess isoform-specific cross-reactivity. Substituting rat C-peptide I in this context would introduce systematic calibration errors of up to 40% in relative signal intensity [2].

Investigations of C-Peptide-Mediated Autocrine/Paracrine Feedback on Insulin Secretion

Researchers studying the autocrine or paracrine feedback regulation of insulin secretion should select C-Peptide 2 (rat) based on its quantitatively demonstrated in vivo inhibitory potency. In direct comparative infusion studies, rat C-peptide (I + II mixture) reduced glucose-stimulated plasma insulin by 56% — an effect that is 1.7-fold greater than the 33% inhibition produced by somatostatin under identical conditions [3]. Furthermore, in alloxan-diabetic rats, C-peptide administration significantly prolonged and enhanced the hypoglycemic action of exogenous insulin [3]. These data position C-Peptide 2 (rat) as a potent functional modulator suitable for mechanistic studies of beta-cell physiology and for pharmacological investigations of insulin secretion dynamics.

Rodent-to-Human Translational Studies Leveraging Higher Sequence Similarity

Investigators conducting translational research between rodent models and human physiology should prioritize C-Peptide 2 (rat) over rat C-peptide I due to its greater structural similarity to human C-peptide. Rat C-peptide II is structurally much more similar to human C-peptide than is rat C-peptide I, making it the more relevant rodent homolog for studies intended to inform human biology [4]. Additionally, conserved glutamate residues at positions 3, 11, and 27 of rat C-peptide II correspond to residues essential for peptide activity in the human ortholog, further supporting its selection as the preferred rodent analog for translational studies of C-peptide bioactivity [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for C-Peptide 2, rat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.